molecular formula C6H9N3O B13191317 3-Cyanopyrrolidine-3-carboxamide

3-Cyanopyrrolidine-3-carboxamide

Cat. No.: B13191317
M. Wt: 139.16 g/mol
InChI Key: MADCLZUVXWAQII-UHFFFAOYSA-N
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Description

3-Cyanopyrrolidine-3-carboxamide is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research. The compound features a five-membered pyrrolidine ring, which is known for its versatility in medicinal chemistry. The presence of both a cyano group and a carboxamide group in its structure makes it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopyrrolidine-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the reaction of cyanoacetic acid hydrazides with various aldehydes under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions, optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Cyanopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.

Major Products Formed: The major products formed from these reactions include amines, oxo derivatives, and various substituted pyrrolidine derivatives .

Scientific Research Applications

3-Cyanopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyanopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s cyano and carboxamide groups play crucial roles in its binding affinity and specificity . Molecular docking studies have shown that it can interact with proteins involved in signaling pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: 3-Cyanopyrrolidine-3-carboxamide is unique due to the presence of both the cyano and carboxamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile scaffold for the design of novel bioactive compounds .

Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

3-cyanopyrrolidine-3-carboxamide

InChI

InChI=1S/C6H9N3O/c7-3-6(5(8)10)1-2-9-4-6/h9H,1-2,4H2,(H2,8,10)

InChI Key

MADCLZUVXWAQII-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C#N)C(=O)N

Origin of Product

United States

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